N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide
Overview
Description
N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide is a chemical compound with diverse applications in scientific research1. Its unique structure enables us to explore its potential in drug development, organic synthesis, and medicinal chemistry1.
Synthesis Analysis
The synthesis of N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide is not well-documented in the available literature. However, it’s worth noting that Benchchem offers qualified products for this compound2.Molecular Structure Analysis
The molecular structure of N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide is unique and contributes to its potential applications in various fields of scientific research1.
Chemical Reactions Analysis
The specific chemical reactions involving N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide are not detailed in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide are not well-documented in the available literature.Scientific Research Applications
Synthesis and Characterization
Studies on similar compounds emphasize the synthesis and structural characterization as foundational aspects of exploring their potential applications. For instance, research on various piperazine derivatives highlights the importance of chemical synthesis in creating novel compounds with potential therapeutic properties (Betz et al., 2011). These synthetic efforts are crucial for developing new drugs and understanding the relationship between structure and function.
Potential Therapeutic Applications
Several studies have explored the therapeutic applications of compounds structurally related to N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide, focusing on areas such as anticancer activity, antipsychotic effects, and neuroinflammation:
Anticancer Activity
Research into N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d] imidazol-1-yl) acetamides demonstrates their potential in vitro anticancer activity against various human cancer cell lines, showcasing the relevance of piperazine derivatives in cancer therapy (Boddu et al., 2018).
Antipsychotic Agents
Studies on (piperazin-1-yl-phenyl)-arylsulfonamides have identified their high affinities for serotonin receptors, indicating potential as atypical antipsychotic agents. Such research underscores the therapeutic possibilities of piperazine derivatives in treating psychiatric disorders (Park et al., 2010).
Neuroinflammation Imaging
The development of PET radiotracers specific for CSF1R, a microglia-specific marker, for imaging reactive microglia and their contribution to neuroinflammation in vivo highlights the diagnostic and therapeutic monitoring capabilities of novel compounds in neurodegenerative diseases (Horti et al., 2019).
Safety And Hazards
The safety and hazards associated with N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide are not well-documented in the available literature.
Future Directions
The future directions of research involving N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide are not well-documented in the available literature. However, its unique structure and potential applications in drug development, organic synthesis, and medicinal chemistry suggest promising avenues for future exploration1.
properties
IUPAC Name |
N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O/c31-23-25-14-16-26(17-15-25)24-32-30(35)13-5-2-8-18-33-19-21-34(22-20-33)29-12-7-6-11-28(29)27-9-3-1-4-10-27/h1,3-4,6-7,9-12,14-17H,2,5,8,13,18-22,24H2,(H,32,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEDZLDNNBDKDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCCC(=O)NCC2=CC=C(C=C2)C#N)C3=CC=CC=C3C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029790 | |
Record name | 6-[4-(2-Biphenylyl)-1-piperazinyl]-N-(4-cyanobenzyl)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide | |
CAS RN |
1052147-86-0 | |
Record name | 4-[1,1′-Biphenyl]-2-yl-N-[(4-cyanophenyl)methyl]-1-piperazinehexanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1052147-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LP-211 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1052147860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-[4-(2-Biphenylyl)-1-piperazinyl]-N-(4-cyanobenzyl)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LP-211 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCS2VAH93R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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